![molecular formula C13H14N4O B2899154 N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide CAS No. 2034621-13-9](/img/structure/B2899154.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Imaging
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, including use as fluorescent probes for biological imaging . Their simpler and greener synthetic methodology, along with tunable photophysical properties, make them suitable for studying the dynamics of intracellular processes. They can be designed as solid-state emitters for bioimaging applications, providing a non-invasive way to observe and track biological processes in real-time.
Chemosensors
The structural diversity and the presence of heteroatoms in pyrazolo[1,5-a]pyrimidines allow them to act as potential chelating agents for ions . This makes them excellent candidates for developing chemosensors that can detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostics.
Organic Light-Emitting Devices (OLEDs)
Due to their significant photophysical properties, these compounds can be utilized in the development of OLEDs . The ability to fine-tune their emission behaviors through structural modifications enables the creation of efficient and bright OLEDs for display and lighting technologies.
Antitumor Agents
Pyrazolo[1,5-a]pyrimidines have shown potential as an antitumor scaffold . Their structural motif is conducive to drug discovery, and their synthetic versatility allows for modifications that can enhance their anticancer properties. Research has focused on their ability to inhibit tumor growth and proliferation.
Enzymatic Inhibitory Activity
These compounds have been studied for their enzymatic inhibitory activity, which could lead to the design of new drugs . By targeting specific enzymes that are involved in disease processes, pyrazolo[1,5-a]pyrimidines can be developed into therapeutic agents that manage or treat various conditions.
Discoidin Domain Receptor 1 (DDR1) Inhibitors
Pyrazolo[1,5-a]pyrimidines have been optimized as selective and orally bioavailable DDR1 inhibitors . DDR1 is a receptor tyrosine kinase implicated in several diseases, including cancer and fibrosis. Inhibiting DDR1 can be a promising strategy for therapeutic intervention.
Molecular Docking Studies
These compounds have been used in molecular docking studies to explain their antitumor activity . Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This helps in understanding the interaction at the molecular level and designing more effective antitumor agents.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Research has revealed that derivatives of pyrazolo[1,5-a]pyrimidines show significant inhibitory activity against CDK2 . CDK2 is an important protein in the regulation of the cell cycle, and its inhibition can halt the proliferation of cancer cells, making these compounds valuable in cancer therapy.
Wirkmechanismus
Target of Action
The primary target of N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagen. It plays a crucial role in cell adhesion, proliferation, and differentiation .
Mode of Action
N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide interacts with DDR1, inhibiting its enzymatic activity . This interaction results in the suppression of DDR1’s downstream signaling pathways, thereby affecting cellular processes such as cell proliferation and differentiation .
Biochemical Pathways
The inhibition of DDR1 by N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide affects various biochemical pathways. For instance, it can suppress the kinase activities of DDR2, Bcr-Abl, and c-Kit . These pathways play significant roles in cell proliferation, differentiation, and survival.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide possesses good pharmacokinetic profiles. It has been found to have oral bioavailabilities of 67.4% and 56.2% , indicating that a significant proportion of the drug is absorbed into the bloodstream when administered orally.
Result of Action
The inhibition of DDR1 by N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide results in potent suppression of cancer cell proliferation, invasion, adhesion, and tumorigenicity . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Zukünftige Richtungen
The future directions in the research of Pyrazolo[1,5-a]pyrimidine derivatives could involve the development of more efficient synthesis pathways, the exploration of their potential applications in medicinal chemistry and material science, and the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylcyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(10-4-2-1-3-5-10)16-11-8-14-12-6-7-15-17(12)9-11/h1-2,6-10H,3-5H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJMVVUMSODGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.